3-Methyl-5-(morpholin-4-YL)pyridin-2-amine
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Overview
Description
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula C10H15N3O It is characterized by a pyridine ring substituted with a methyl group at the 3-position, a morpholine ring at the 5-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig amination reaction. This reaction typically uses a palladium catalyst, such as Pd(tBuBrettPhos)(allyl), in the presence of ammonia and sodium t-butanolate in 1,4-dioxane at 30°C for 4 hours . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to maintain product quality and consistency. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(morpholin-4-yl)pyridine: Lacks the amine group at the 2-position.
5-(Morpholin-4-yl)pyridin-2-amine: Lacks the methyl group at the 3-position.
3-Methyl-5-(piperidin-4-yl)pyridin-2-amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine is unique due to the presence of both the morpholine ring and the amine group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-morpholin-4-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-9(7-12-10(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUXNVVEMYPUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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